2,6-Dichloro-4-(difluoromethyl)nicotinonitrile
Description
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile (CAS: 960293-93-0) is a halogenated pyridine derivative featuring a nitrile group at the 3-position, chlorine atoms at the 2- and 6-positions, and a difluoromethyl (-CF₂H) substituent at the 4-position. This compound is classified as an organic intermediate, primarily utilized in pharmaceutical synthesis, particularly in "healing drugs" . It exists as a white crystalline powder with 97–99% purity and is stored under sealed conditions to ensure stability . Its molecular weight is 223.007 g/mol, and its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CN) and the fluorinated moiety, which influence its reactivity and bioavailability .
Properties
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2N2/c8-5-1-3(7(10)11)4(2-12)6(9)13-5/h1,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNWHGGEZMSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile typically involves the chlorination and fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloronicotinonitrile with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS: 13600-42-5)
Structural Differences :
- The trifluoromethyl (-CF₃) group replaces the difluoromethyl (-CF₂H) group at the 4-position.
Physical Properties :
| Property | 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 223.007 | 241.00 |
| Melting Point | Not reported | 35–40°C |
| Purity | 97–99% | 97% |
| Appearance | White powder | Not reported |
Synthesis :
The trifluoromethyl analog is synthesized via condensation of cyanacetamide and ethyl trifluoroacetoacetate, followed by chlorination . The difluoromethyl variant’s synthesis is less documented but likely involves analogous fluorinated precursors.
2,6-Dichloro-4-(o-tolyl)nicotinonitrile (CAS: 873443-66-4)
Structural Differences :
- An ortho-tolyl (o-tolyl) group replaces the difluoromethyl substituent at the 4-position.
Physical Properties :
| Property | This compound | 2,6-Dichloro-4-(o-tolyl)nicotinonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 223.007 | 263.12 |
| Storage Conditions | Sealed, room temperature | 2–8°C |
Reactivity :
4-Methyl-2,6-dichloronicotinonitrile
Structural Differences :
- A methyl (-CH₃) group replaces the difluoromethyl (-CF₂H) group at the 4-position.
Synthesis: Produced via reactions involving malononitrile dimer and chlorinated intermediates, highlighting the versatility of nicotinonitrile scaffolds in heterocyclic chemistry .
General Trends in Fluorinated Nicotinonitriles
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) > difluoromethyl (-CF₂H) > methyl (-CH₃). This gradient influences reactivity, with -CF₃ enhancing resistance to metabolic degradation in pharmaceuticals .
- Lipophilicity : Fluorinated groups increase logP values, improving membrane permeability. The trifluoromethyl analog exhibits higher lipophilicity than the difluoromethyl derivative .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, making them suitable for high-temperature synthetic processes .
Biological Activity
2,6-Dichloro-4-(difluoromethyl)nicotinonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound belongs to the class of nicotinonitriles, which are known for their diverse pharmacological profiles. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.01 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a difluoromethyl group at position 4. These substitutions significantly influence its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, making it a potent inhibitor of certain biological pathways.
Target Enzymes
- RNA Polymerase II : Some studies indicate that derivatives similar to this compound may inhibit the C-terminal domain of RNA polymerase II, affecting transcriptional regulation.
- Viral Polymerases : The compound has shown potential as an inhibitor of viral polymerases, particularly in the context of Hepatitis C virus (HCV), where it acts as a palm site inhibitor.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
- Antiviral Activity : The compound exhibits promising antiviral properties by inhibiting viral replication mechanisms.
- Antimicrobial Activity : It has demonstrated activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : By inhibiting key pathways involved in inflammation, this compound may have therapeutic implications for inflammatory diseases.
Case Studies and Research Findings
A review of recent literature provides insights into the biological activities and mechanisms associated with this compound:
- Study on Antiviral Efficacy : A study assessed the efficacy of this compound as an HCV NS5B polymerase inhibitor. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound in antiviral drug development.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations comparable to established antibiotics .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-dichloro-4-(difluoromethyl)nicotinonitrile?
- Methodological Answer : While direct synthesis data for the difluoromethyl variant is limited in the provided evidence, analogous routes for trifluoromethyl derivatives (e.g., 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile) suggest starting with cyanacetamide and fluorinated acetyl precursors. For example, a two-step process involving cyclization and chlorination (total yield: 82%) was reported for the trifluoromethyl analog . Key parameters include:
- Cyclization : Ethyl trifluoroacetoacetate as a precursor, reflux in ethanol.
- Chlorination : Use of POCl₃ or SOCl₂ with catalytic DMF at 80–100°C .
Note: For the difluoromethyl variant, substitute trifluoro precursors with difluoro analogs (e.g., ethyl difluoroacetoacetate) and optimize chlorination conditions.
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chlorine, difluoromethyl groups). For example, in trifluoromethyl analogs, the pyridine ring protons resonate at δ 8.2–8.5 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying reactivity .
Q. How can researchers purify this compound, and what solvents are compatible?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile, DMF) due to the compound’s low solubility in water.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent .
- Safety Note : Avoid halogenated solvents if chlorination byproducts are present .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution of chlorine atoms in this compound?
- Methodological Answer : Chlorine atoms at positions 2 and 6 undergo nucleophilic substitution (SNAr) due to electron-withdrawing effects from the nitrile and difluoromethyl groups. For example:
- Amination : React with primary amines (e.g., benzylamine) in THF at 60°C, yielding substituted pyridines .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Data Insight: Steric hindrance from the difluoromethyl group may slow substitution at position 4.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
- pH Sensitivity : Hydrolysis of the nitrile group occurs in strong acids (pH < 2) or bases (pH > 12), forming carboxylic acids or amides .
Experimental Design: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Q. What is the hypothesized mechanism of biological activity for this compound?
- Methodological Answer : The trifluoromethyl/difluoromethyl group enhances lipophilicity, promoting membrane penetration. In enzyme inhibition studies, the nitrile group acts as a electrophilic warhead, covalently binding cysteine residues (e.g., in kinases or proteases) . Validation: Use X-ray crystallography or mutagenesis to confirm binding sites .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies arise from chlorination efficiency (e.g., POCl₃ vs. SOCl₂) and precursor purity. To address:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
